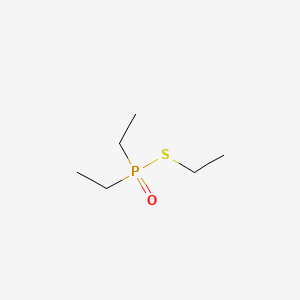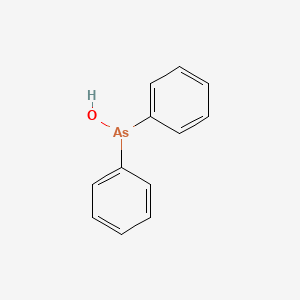
Diphenylarsinous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of arsenic and is characterized by the presence of two phenyl groups attached to an arsenic atom, which is also bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylarsinous acid can be synthesized through several methods. One common method involves the reaction of diphenylarsine chloride with water or a hydroxide source. The reaction can be represented as follows:
(C6H5)2AsCl+H2O→(C6H5)2AsOH+HCl
In this reaction, diphenylarsine chloride reacts with water to produce this compound and hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylarsinous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : this compound can be oxidized to diphenylarsinic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
(C6H5)2AsOH+H2O2→(C6H5)2AsO2H+H2O
-
Reduction: : Reduction of this compound can lead to the formation of diphenylarsine. Reducing agents such as sodium borohydride can be used for this purpose.
(C6H5)2AsOH+NaBH4→(C6H5)2AsH+NaBO2+H2
-
Substitution: : this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with halogens can produce diphenylarsine halides.
(C6H5)2AsOH+HCl→(C6H5)2AsCl+H2O
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Hydrochloric acid, bromine
Major Products
Oxidation: Diphenylarsinic acid
Reduction: Diphenylarsine
Substitution: Diphenylarsine halides
Aplicaciones Científicas De Investigación
Diphenylarsinous acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studies have investigated its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research has explored its potential use in developing therapeutic agents, particularly in the context of arsenic-based drugs.
Industry: It is used in the production of certain chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of diphenylarsinous acid involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The compound’s ability to form complexes with thiol groups in proteins is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Diphenylarsinous acid can be compared with other organoarsenic compounds such as diphenylarsinic acid and phenylarsonic acid .
Diphenylarsinic acid: This compound is an oxidized form of this compound and has similar chemical properties but different reactivity.
Phenylarsonic acid: This compound contains only one phenyl group attached to the arsenic atom and exhibits different chemical behavior compared to this compound.
Conclusion
This compound is a versatile organoarsenic compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of interest in biological and medical research.
Propiedades
Número CAS |
6217-24-9 |
|---|---|
Fórmula molecular |
C12H11AsO |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
diphenylarsinous acid |
InChI |
InChI=1S/C12H11AsO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |
Clave InChI |
BCAYVPQNDJXTHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


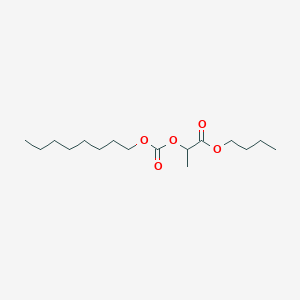
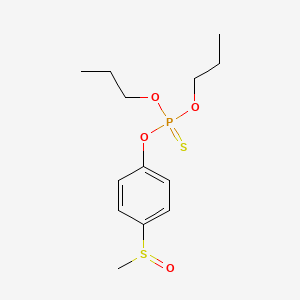
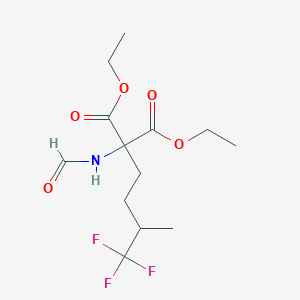
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
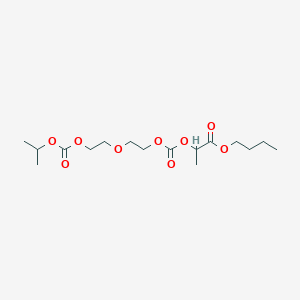

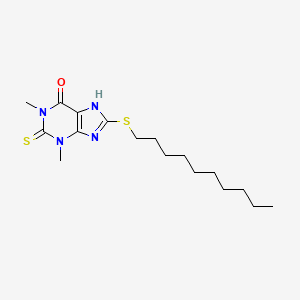
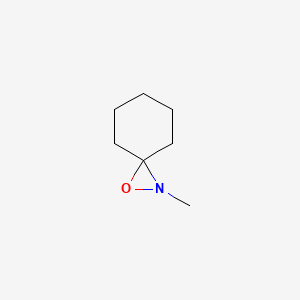

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)


